N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as BQU57, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BQU57 is a highly potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT by BQU57 leads to an increase in the extracellular dopamine levels in the brain, which has been shown to have beneficial effects in various neurological disorders.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Disposition and Metabolism of SB-649868 : This study provides insights into the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for drug development. It suggests that studying the metabolic pathways and elimination routes of similar compounds can provide essential information for therapeutic applications and safety profiles (Renzulli et al., 2011).
Neuromuscular Blocking Agents
- Influence of Gender on Neuromuscular Block Following Cisatracurium or Rocuronium : Investigating the effects of neuromuscular blocking agents like cisatracurium and rocuronium on different populations provides valuable information for clinical anesthesia practices, demonstrating the importance of personalized medicine in the use of neuromuscular blockers (Adamus et al., 2008).
Safety and Dosimetry in Drug Development
- Phase 1 Evaluation of 11C-CS1P1 : This study focuses on assessing the safety, dosimetry, and imaging characteristics of a novel compound, emphasizing the crucial role of early-phase clinical trials in evaluating new drugs' potential risks and benefits. Such studies are vital for advancing pharmacological research and ensuring patient safety during drug development (Brier et al., 2022).
Drug Efficacy and Treatment Strategies
- Add-on Treatment of Benzoate for Schizophrenia : Exploring the efficacy of sodium benzoate as an add-on treatment for schizophrenia showcases the ongoing search for novel therapeutic strategies and the potential of repurposing existing compounds to enhance treatment outcomes for complex psychiatric conditions (Lane et al., 2013).
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-15-23(21-9-5-6-10-22(21)27-18)28-25(31)24(30)26-16-19-11-13-29(14-12-19)17-20-7-3-2-4-8-20/h2-10,15,19H,11-14,16-17H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNSWFJVQOBLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.